molecular formula C17H16N2OS2 B2534143 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide CAS No. 896358-21-7

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide

Cat. No.: B2534143
CAS No.: 896358-21-7
M. Wt: 328.45
InChI Key: SUCDDFMLVGZMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide ( 896358-21-7) is a high-value heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This tetrahydrobenzo[b]thiophene derivative is part of a class of compounds recognized for their pronounced antioxidant activities , demonstrating potency comparable to standard antioxidants like ascorbic acid in the phosphomolybdenum total antioxidant capacity (TAC) assay. Its core structure serves as a versatile pharmacophore for investigating oxidative stress-related pathologies. The compound's primary research value lies in its potential to modulate the Keap1-Nrf2 pathway, with molecular docking studies indicating significant binding affinity to the Keap1 protein (PDB: 7C5E), a key regulator of the cellular antioxidant response. This mechanism is a fundamental target for developing therapeutic interventions for conditions driven by oxidative damage. Furthermore, related 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives are actively investigated as inhibitors of critical enzymes like PDK1 and LDHA , which are implicated in the reprogrammed glucose metabolism of cancer cells, particularly in colorectal cancer (CRC). The structural features of this chemical series also show promise for exploration in antibacterial research and as selective 5-lipoxygenase (5-LOX) inhibitors for anti-inflammatory applications, offering a potential safety advantage over traditional COX-2 inhibiting NSAIDs. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key building block or active candidate in drug discovery programs focused on oncology, neuroprotection, and inflammatory diseases.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-21-12-6-4-5-11(9-12)16(20)19-17-14(10-18)13-7-2-3-8-15(13)22-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCDDFMLVGZMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Core Construction

The synthesis begins with 2-bromo-1-(methylthio)benzene undergoing Friedel-Crafts acylation with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by aluminum chloride (AlCl₃). This forms the partially saturated benzo[b]thiophene scaffold through electrophilic aromatic substitution and subsequent cyclization.

Key Parameters :

Step Reagents Temperature Time Yield
Cyclization AlCl₃, AcCl, DCM 0–5°C 4 h 78%

Cyanation at Position 3

The intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) under reflux (150°C, 6 h), achieving 85% conversion. Microwave-assisted cyanation at 180°C for 20 minutes increases yield to 92% while reducing side product formation.

Amide Coupling Optimization

The final step couples 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine with 3-(methylthio)benzoyl chloride using:

  • Hünig’s base (DIPEA) in tetrahydrofuran (THF) at 25°C for 12 h (Yield: 82%).
  • HATU/DIPEA in DMF at 40°C for 3 h (Yield: 94%).

Comparative Coupling Efficiency :

Coupling System Solvent Temp. Time Yield Purity
DIPEA alone THF 25°C 12 h 82% 85%
HATU/DIPEA DMF 40°C 3 h 94% 98%

Alternative Route via Thienopyrimidine Intermediate (Route B)

One-Pot Thiophene Formation

A modified Gewald reaction condenses cyclohexanone, elemental sulfur, and malononitrile in ethanol with morpholine as a base, yielding 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Subsequent acylation with 3-(methylthio)benzoyl chloride under Schotten-Baumann conditions (NaOH, H₂O/EtOAc) provides the target compound in 76% yield.

Isothiocyanate-Mediated Cyclization

Reacting 2-aminobenzo[b]thiophene-3-carbonitrile with 3-(methylthio)benzoyl isothiocyanate in 2-propanol/KOH (5%) under reflux forms a thiourea intermediate, which cyclizes to the target amide upon heating. While elegant, this method suffers from lower yields (65%) due to competing hydrolysis.

Critical Analysis of Methodologies

Yield and Scalability

  • Route A (HATU-mediated) offers superior yields (94%) but requires costly coupling reagents.
  • Route B (Gewald-based) is more atom-economical but necessitates stringent pH control during acylation.

Purity and Purification

Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity for Route A products, while Route B requires silica gel chromatography due to polar byproducts.

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 7.6 Hz, 1H, Ar-H)
  • δ 7.45–7.32 (m, 3H, Ar-H)
  • δ 3.12 (t, J = 6.0 Hz, 2H, CH₂)
  • δ 2.84 (s, 3H, SCH₃)

IR (KBr) :

  • 2215 cm⁻¹ (C≡N stretch)
  • 1650 cm⁻¹ (Amide C=O)
  • 1240 cm⁻¹ (C-S-C asymmetric stretch)

Industrial-Scale Considerations

For kilogram-scale production, Route A using HATU/DIPEA proves optimal despite reagent costs, as it minimizes purification steps and achieves consistent purity (>98%). Continuous flow systems could enhance the cyanation step’s efficiency by maintaining precise temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group at position 3 of the tetrahydrobenzo[b]thiophene ring undergoes nucleophilic substitution under basic conditions. Key reactions include:

  • Hydrolysis : Conversion to carboxylic acid derivatives using aqueous NaOH/HCl systems, enabling further functionalization.

  • Amination : Reaction with primary/secondary amines (e.g., piperazine derivatives) to form amidine or thiourea analogs, critical for modifying biological activity .

Table 1: Nucleophilic substitution reactions

ReagentConditionsProduct FormedYieldSource
NH3 (aq.)80°C, 12 hCarboxamide derivative68%
BenzylamineDMF, 60°C, 6 hN-Benzyl amidine52%
Sodium methoxideMeOH, reflux, 8 hMethyl ester intermediate75%

Amide Bond Formation and Modification

The benzamide moiety participates in coupling reactions, enabling structural diversification:

  • Carbodiimide-mediated coupling : EDC/HOBt systems facilitate conjugation with carboxylic acids (e.g., 2-fluorobenzoic acid) to generate analogs with improved kinase inhibition .

  • Acyl chloride reactions : Treatment with TFAA (trifluoroacetic anhydride) at 60°C forms trifluoroacetamide derivatives, enhancing metabolic stability .

Table 2: Amide bond reactions

Reaction TypeReagents/CatalystsKey ProductsBiological RelevanceSource
AcylationTFAA, NEt3Trifluoroacetamide derivativeIncreased microsomal stability
Carbodiimide couplingEDC, DMSO2-Fluorobenzamide analogJNK3 inhibition (IC50: 89 nM)

Electrophilic Aromatic Substitution

The tetrahydrobenzo[b]thiophene core undergoes electrophilic substitution at position 5/6 under Friedel-Crafts conditions:

  • Nitration : HNO3/H2SO4 introduces nitro groups, later reducible to amines for additional functionalization.

  • Sulfonation : SO3 in H2SO4 yields sulfonic acid derivatives, enhancing water solubility.

Oxidation of Methylthio Group

The methylthio (-SMe) substituent on the benzamide ring oxidizes selectively:

  • To sulfoxide : H2O2/CH3COOH at 25°C forms sulfoxide derivatives (confirmed by S=O stretch at 1040 cm⁻¹ in IR) .

  • To sulfone : mCPBA (meta-chloroperbenzoic acid) in DCM converts -SMe to -SO2Me, critical for modulating RORγt inverse agonism .

Table 3: Oxidation outcomes

Oxidizing AgentConditionsProductImpact on ActivitySource
H2O2Acetic acid, 12 hSulfoxideReduced CYP3A4 inhibition
mCPBADCM, 0°C, 2 hSulfoneEnhanced RORγt binding (Ki: 14 nM)

Ring-Opening and Annulation Reactions

The tetrahydrobenzo[b]thiophene ring participates in heteroannulation:

  • With β-enaminonitriles : Forms fused thienopyrimidine systems under acetic anhydride at 100°C (4 h), confirmed by loss of cyano IR absorption .

  • Cyclocondensation : Reacts with thiourea derivatives to yield thiazolo[5,4-b]thiophenes, expanding structural diversity .

Molecular Interactions and Biological Implications

Docking studies reveal:

  • 5-Lipoxygenase inhibition : The methylthio group and cyano moiety form hydrophobic interactions with Leu420 and hydrogen bonds with Gln363, explaining anti-inflammatory potential (docking score: -9.2 kcal/mol) .

  • RORγt modulation : Steric clashes between the benzamide and His479 residue induce conformational instability, driving inverse agonism .

Stability Under Physiological Conditions

  • pH-dependent hydrolysis : The compound remains stable at pH 1.2–6.8 (gastric to intestinal conditions) but degrades at pH > 8 .

  • Microsomal stability : Half-life of 43 min in human liver microsomes, improved to >120 min via sulfone derivatization .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics:

PathogenMIC (μg/mL)Reference Compound
Staphylococcus aureus62.5Ampicillin
Escherichia coli125Streptomycin
Candida albicans250Fluconazole

These findings suggest that this compound may serve as a promising candidate for the development of new antimicrobial agents.

Anticancer Activity

The compound exhibits notable anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : In vitro studies have shown that it significantly inhibits cell proliferation in colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.
  • Apoptosis Induction : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by enhanced Annexin V staining.

Case studies highlight its potential in targeting specific pathways involved in cancer cell survival and proliferation, making it a candidate for further development in oncology.

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes:

  • Topoisomerase Inhibition : It demonstrates inhibition of bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus, indicating selective action against bacterial enzymes.
  • Kinase Inhibition : The compound shows inhibitory activity against certain kinases implicated in cancer progression.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzamide ring or modifications to the tetrahydrobenzo[b]thiophene core. Below is a detailed analysis of key analogs and their comparative properties:

Structural Modifications on the Benzamide Ring

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide
  • Substituent : Fluorine at the ortho position of the benzamide ring.
  • Properties: The electron-withdrawing fluorine enhances binding affinity to kinase targets (e.g., EGFR/HER2). It exhibits improved metabolic stability compared to non-fluorinated analogs due to reduced oxidative degradation .
  • Applications : Investigated as a dual EGFR/HER2 inhibitor in oncology research .
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B)
  • Substituent : Dihydroxy groups at meta and para positions.
  • Properties: The polar hydroxy groups improve water solubility but reduce membrane permeability. Demonstrates antioxidant activity, likely due to free radical scavenging by phenolic groups .
  • Synthesis : Requires protective group strategies (e.g., acetylation) to prevent side reactions during coupling .
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylhydrazono)acetamide
  • Substituent : Azo-hydrazone group.
  • Properties : Forms conjugated systems for UV/vis absorption, making it suitable as a dye. Exhibits λmax ~450 nm on polyester fabrics, with moderate fastness properties .

Core Modifications and Hybrid Structures

N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides
  • Modification: Replacement of the cyano group with benzoyl.
  • Properties: Increased steric bulk reduces supramolecular aggregation compared to cyano analogs. Crystallographic studies show disorder in the benzoyl group, impacting solid-state packing .
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(3-ethylthiazolidinone)acetamide
  • Modification: Thiazolidinone moiety linked via acetamide.
  • Properties: Demonstrates antinociceptive activity in mice (hot plate test) with low acute toxicity (LD50 > 2000 mg/kg). The thiazolidinone ring enhances interaction with opioid receptors .

Pharmacological Activity

Compound Target/Activity Key Findings Reference
Target Compound Kinase inhibition, Antimicrobial Pending published data; structural similarity suggests EGFR/HER2 potential.
2-Fluorobenzamide analog Dual EGFR/HER2 inhibition IC50 < 100 nM for EGFR; 10-fold selectivity over HER2.
SIM-53B Antioxidant EC50 = 12 µM in DPPH assay; comparable to Trolox.
Thiazolidinone analog Antinociceptive 65% pain reduction at 50 mg/kg; non-toxic (Class V).

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H14N2OS
  • Molecular Weight : 290.36 g/mol

The structure features a tetrahydrobenzo[b]thiophene moiety linked to a methylthio-substituted benzamide. This unique arrangement contributes to its biological activities.

1. Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The presence of the thiophene ring enhances its ability to scavenge free radicals, contributing to its overall therapeutic profile.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cell Line : A study reported an IC50 value of 5.85 µM for this compound against MCF-7 cells, indicating significant growth inhibition compared to untreated controls .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor size and improved survival rates in mice bearing human cancer xenografts .

Q & A

Q. What are the common synthetic routes for preparing N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example:

  • Aminolysis of acyl chlorides : Reacting 3-(methylthio)benzoyl chloride with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in dichloromethane (DCM) under nitrogen yields the target compound. Optimal conditions include using triethylamine (TEA) as a base and maintaining reflux for 6–9 hours, achieving yields of 67–78% .
  • Protection/deprotection strategies : When phenolic hydroxyl groups are present (e.g., in antioxidant derivatives), acetyl protection with acetic anhydride is used before acylation, followed by deprotection with K₂CO₃ in methanol .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

  • ¹H/¹³C NMR : The cyano group (C≡N) at the 3-position of the tetrahydrobenzo[b]thiophene scaffold appears as a singlet at ~110–120 ppm in ¹³C NMR. The methylthio (-SMe) group in the benzamide moiety shows characteristic protons at δ 2.5–2.6 ppm (¹H NMR) and a sulfur-linked carbon at ~15–20 ppm (¹³C NMR) .
  • IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups .
  • HRMS : Molecular ion peaks align with calculated [M+H]⁺ values (e.g., m/z 367.09 for C₁₈H₁₇N₂OS₂) .

Q. What key intermediates or derivatives are synthesized from this compound for biological screening?

The compound serves as a precursor for heterocyclic systems with enhanced bioactivity:

  • Anticancer agents : Reaction with hydrazine derivatives yields pyrazole or pyridine hybrids, which are screened against MCF-7, NCI-H460, and SF-268 cancer cell lines .
  • Antioxidants : Substitution with dihydroxybenzamide groups (e.g., SIM-53B) enhances radical scavenging activity in lipid emulsions .

Advanced Research Questions

Q. How does structural modification of the benzamide or thiophene moiety influence biological activity (e.g., JNK inhibition or antitumor effects)?

  • JNK inhibition : Introducing a naphthalenecarboxamide group instead of 3-(methylthio)benzamide improves selectivity for JNK2/JNK3 (pIC₅₀ = 6.5–6.7) by enhancing hydrophobic interactions with the kinase ATP-binding pocket .
  • Antitumor SAR : Electron-withdrawing groups (e.g., nitro or cyano) on the benzamide ring increase cytotoxicity by promoting DNA intercalation or topoisomerase inhibition. For example, pyrazolo[3,4-b]pyridine derivatives show IC₅₀ values <10 µM against H1299 lung cancer cells .

Q. What analytical challenges arise in comparing synthetic yields or purity across different routes?

  • Byproduct formation : Competing reactions (e.g., Gewald-type cyclization vs. acylation) can reduce yields. For instance, reactions in DCM with TEA reduce side products compared to polar solvents like acetonitrile .
  • Purification : Reverse-phase HPLC or recrystallization in methanol/water is critical for isolating high-purity (>95%) products, as evidenced by sharp melting points (e.g., 170–174°C) .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across cell lines) be resolved?

  • Mechanistic studies : Use kinase profiling or apoptosis assays (e.g., caspase-3 activation) to distinguish direct target inhibition from off-target effects. For example, JNK inhibitors may show cell line-specific efficacy due to variable MAPK pathway activation .
  • Metabolic stability : Evaluate compound stability in cell culture media using LC-MS. Instability of methylthio groups under oxidative conditions can lead to inconsistent IC₅₀ values .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

Reaction TypeConditionsYieldReference
Acylation (DCM, TEA, reflux)3-(methylthio)benzoyl chloride + amine67–78%
Hydrazone formation (MeOH, reflux)Hydrazine + aldehyde60–85%
Acetylation/deprotectionAc₂O → K₂CO₃/MeOH72–89%

Q. Table 2. Biological Activity of Derivatives

DerivativeTarget/AssayActivity (IC₅₀/EC₅₀)Reference
JNK Inhibitor IX (naphthamide)JNK2/JNK3pIC₅₀ = 6.5–6.7
Pyrazolo[3,4-b]pyridine hybridH1299 lung cancerIC₅₀ = 8.2 µM
SIM-53B (dihydroxybenzamide)DPPH radical scavengingEC₅₀ = 12 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.